3-Methoxy-1-benzofuran-2-carbaldehyde
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Overview
Description
3-Methoxy-1-benzofuran-2-carbaldehyde is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This compound is characterized by the presence of a methoxy group at the third position and an aldehyde group at the second position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-benzofuran-2-carbaldehyde typically involves the formylation of a methoxy-substituted benzofuran. One common method is the Vilsmeier-Haack reaction, where a methoxy-substituted benzofuran is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Methoxy-1-benzofuran-2-carboxylic acid.
Reduction: 3-Methoxy-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-1-benzofuran-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has shown its potential in developing drugs with anti-tumor, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-benzofuran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the benzofuran ring can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxaldehyde: Similar structure but lacks the methoxy group.
3-Methyl-1-benzofuran-2-carbaldehyde: Similar structure but has a methyl group instead of a methoxy group.
5-Methoxy-2-benzofurancarboxaldehyde: Similar structure but with the methoxy group at a different position.
Uniqueness
3-Methoxy-1-benzofuran-2-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and drug development.
Properties
CAS No. |
33562-10-6 |
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Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-methoxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H8O3/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-6H,1H3 |
InChI Key |
CGLVLAFVRYUDBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=CC=CC=C21)C=O |
Origin of Product |
United States |
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